1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid
Description
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring both a tert-butylcarbamoyl group and a carboxylic acid moiety at positions 1 and 4 of the piperidine ring, respectively. Piperidine scaffolds are widely utilized in drug development due to their conformational flexibility and ability to interact with biological targets. Compounds with tert-butyl protective groups, such as tert-butyl carbamates or carbamoyl derivatives, are often employed as intermediates to enhance solubility or stability during synthesis . The carboxylic acid group at position 4 may facilitate further functionalization or contribute to binding interactions in bioactive molecules.
Properties
IUPAC Name |
1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)12-10(16)13-6-4-8(5-7-13)9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHOQGJASRAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with tert-butyl isocyanate, followed by carboxylation. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, including those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Carboxylic Acid vs. Carboxamide : The presence of a carboxylic acid (e.g., in ) enhances hydrogen-bonding capacity and acidity (pKa ~4.5) compared to carboxamide derivatives (e.g., ), which exhibit higher solubility in organic solvents.
- In contrast, cyclobutylcarbonyl substituents () introduce steric hindrance, affecting receptor binding.
- Positional Isomerism : The 2-carboxylic acid isomer () may exhibit distinct conformational dynamics compared to the 4-carboxylic acid derivative, impacting pharmacological activity.
Biological Activity
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (TBPC) is a compound of interest due to its potential biological activities, particularly in the context of inflammation and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of TBPC, including its mechanisms of action, relevant case studies, and research findings.
TBPC has the molecular formula C12H20N2O3 and is characterized by a piperidine ring substituted with a tert-butylcarbamoyl group and a carboxylic acid moiety. Its structure is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O3 |
| Molecular Weight | 232.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
TBPC's biological activity primarily revolves around its ability to modulate inflammatory pathways. It has been studied for its role as an inhibitor of the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of this pathway can lead to reduced pyroptotic cell death, thereby mitigating inflammation.
Key Findings:
- NLRP3 Inhibition : TBPC has shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
- Concentration-Dependent Activity : The anti-pyroptotic effect of TBPC was observed to be concentration-dependent, with higher concentrations yielding greater inhibition rates .
Case Studies
Several studies have evaluated the biological activity of TBPC and related compounds:
-
Inflammation Models :
- In vitro studies demonstrated that TBPC effectively reduced IL-1β levels in human macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- A comparative study involving various piperidine derivatives highlighted TBPC's superior efficacy in inhibiting pyroptosis compared to other compounds in its class .
-
Antiviral Activity :
- Although primarily studied for its anti-inflammatory properties, TBPC and similar piperidine derivatives were also evaluated for antiviral activity against various viruses, including influenza and coronaviruses. Some derivatives showed promising results against HCoV-229E, indicating a broader spectrum of biological activity .
Research Findings
Recent research has focused on optimizing the structure of TBPC to enhance its biological activity:
- Structural Modifications : Modifications to the piperidine ring and substituents have been explored to improve binding affinity to target proteins involved in inflammatory responses. For instance, derivatives with altered substituents exhibited varied degrees of NLRP3 inhibition, underscoring the importance of structural characteristics in determining activity .
| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Modified Compound A | 20.3 ± 1.3 | 39.2 ± 6.6 |
| Modified Compound B | 14.9 ± 5.8 | 14.9 ± 5.8 |
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid?
The synthesis typically involves multi-step protocols, leveraging strategies from structurally related piperidine derivatives. A general approach includes:
- Boc Protection : Introducing the tert-butylcarbamoyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
- Piperidine Functionalization : Alkylation or acylation at the 4-position of the piperidine ring, followed by hydrolysis to yield the carboxylic acid moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Key Validation : Confirm intermediate and final structures via H/C NMR and LC-MS.
Q. How can researchers characterize the physical and chemical properties of this compound?
While direct data on the target compound is limited, analogous piperidine derivatives (e.g., tert-butyl-protected analogs) are characterized as light yellow solids with low water solubility . Recommended methods:
- Melting Point : Differential scanning calorimetry (DSC).
- Solubility : Phase solubility analysis in DMSO, ethanol, and aqueous buffers (pH 1–13).
- Stability : Accelerated stability studies under varying temperatures and humidity levels.
- Spectroscopy : FT-IR for functional group verification (e.g., carbamate C=O stretch at ~1680 cm) .
Q. What purification techniques are optimal for ensuring high purity?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical purity (>95%) .
- Crystallization : Use solvent mixtures (e.g., methanol/diethyl ether) to enhance crystalline yield .
- Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Adopt the ICReDD framework (Integrated Computational-Experimental Design and Discovery):
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Boc protection energetics) .
- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
- Feedback Loops : Validate computational predictions with small-scale experiments, iterating to refine conditions .
Q. What strategies resolve contradictions in toxicity or safety data for novel piperidine derivatives?
- Literature Meta-Analysis : Cross-reference PubChem, DSSTox, and EPA databases for structural analogs (e.g., tert-butyl piperidine carbamates) to infer toxicity profiles .
- Predictive Toxicology : Apply QSAR models (e.g., ProTox-II) to estimate LD or mutagenicity .
- In Vitro Assays : Prioritize Ames tests (for mutagenicity) and hepatocyte viability assays to address data gaps .
Q. How does the substitution pattern influence biological activity compared to analogs?
Compare the target compound with:
- 1-(Boc)-piperidine-4-carboxylic acid : Lacks the tert-butylcarbamoyl group, reducing steric hindrance and altering receptor binding .
- 3,5-Dimethyl analogs : Methyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
Method : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to map binding affinities .
Q. What experimental frameworks address conflicting data in reaction mechanism studies?
- Isotopic Labeling : Use C-labeled Boc anhydride to trace carbamate formation via NMR .
- Kinetic Profiling : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-limiting steps .
- Cross-Validation : Replicate conflicting protocols (e.g., varying catalysts) to isolate variables causing discrepancies .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Prepare derivatives with variations in the carbamoyl group (e.g., isopropyl instead of tert-butyl) or carboxylic acid bioisosteres (e.g., tetrazole) .
- Biological Screening : Test analogs in enzyme inhibition assays (e.g., serine hydrolases) or cellular models (e.g., cancer cell lines) .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
